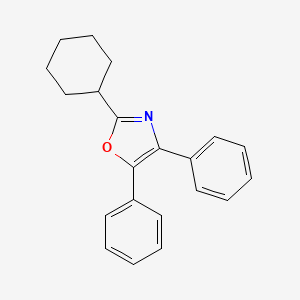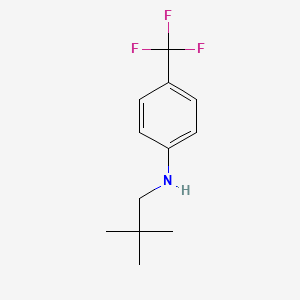![molecular formula C17H14O B12610614 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 648933-56-6](/img/structure/B12610614.png)
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with a complex structure that includes both ethynyl and methoxyphenyl groups
Méthodes De Préparation
The synthesis of 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene typically involves several steps, including the use of classical organic reactions such as the Sonogashira cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst under mild conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene exerts its effects involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparaison Avec Des Composés Similaires
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds such as:
1-Ethynyl-4-(1,2,2-triphenylethenyl)benzene: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1-Methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene: Another compound with a methoxy group, but differing in the position of the ethynyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Propriétés
Numéro CAS |
648933-56-6 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H14O/c1-3-15-6-4-5-7-16(15)11-8-14-9-12-17(18-2)13-10-14/h1,4-13H,2H3 |
Clé InChI |
JDUDEHQMPDLAIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


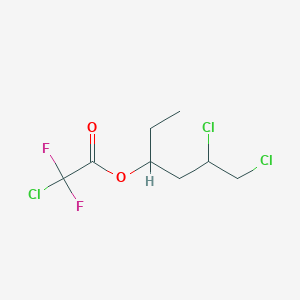
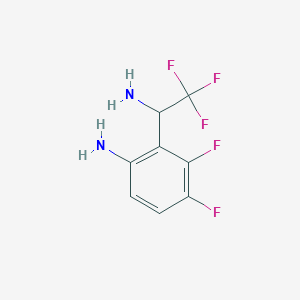
![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
![1-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B12610553.png)
![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
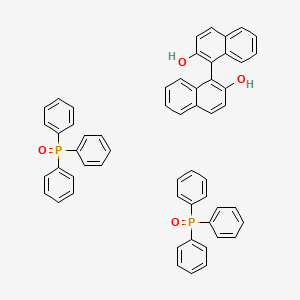
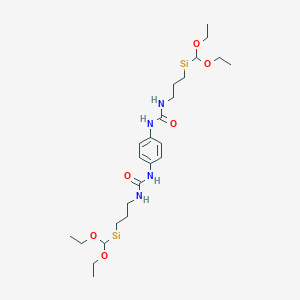

![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
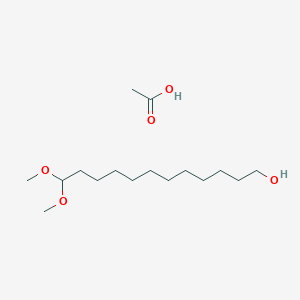
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
